BenchChemオンラインストアへようこそ!

3-(trifluoromethyl)-1H-indazol-6-ol

Lipophilicity Physicochemical property Indazole building block

3-(Trifluoromethyl)-1H-indazol-6-ol (CAS 1221178-79-5) is a privileged kinase and GPCR fragment scaffold featuring a 3-CF₃ hydrophobic back-pocket group and a crucial 6-OH synthetic handle. This 6-OH group enables alkylation, esterification, or Mitsunobu derivatization for two-dimensional SAR exploration, while reducing logP by >1 unit versus the non-hydroxylated analog for improved drug-likeness during lead optimization. Supplied at ≥98% purity, the free N1–H position remains available for independent functionalization. Ideal for medicinal chemistry programs requiring scaffold-hopping from indole-based chemotypes or metabolic tuning via the 6-OH site. Choose this building block to unlock synthetic versatility and molecular property advantages unavailable with simpler indazole analogs.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B8799120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-1H-indazol-6-ol
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13)
InChIKeyOIYLLLWTWWLANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-1H-indazol-6-ol for Research Procurement: Core Properties and Sourcing Context


3-(Trifluoromethyl)-1H-indazol-6-ol (CAS 1221178-79-5) is a heterocyclic indazole building block with a trifluoromethyl substituent at the 3-position and a hydroxyl group at the 6-position of the fused phenyl ring . Its molecular formula is C8H5F3N2O (MW 202.13 g/mol) . The compound is typically supplied at purities of 95–98% and is employed as a synthetic intermediate in medicinal chemistry programs, particularly for kinase and GPCR-targeted libraries where the indazole core serves as a privileged scaffold .

Why 3-(Trifluoromethyl)-1H-indazol-6-ol Cannot Be Trivially Replaced by Other Indazole Building Blocks


The simultaneous presence of the 3-CF3 group and the 6-OH group creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that is absent in simple indazole analogs . The 6-OH group serves as a critical synthetic handle for further functionalization (e.g., etherification, esterification) and can engage in key hydrogen-bonding interactions with biological targets . Replacing this compound with the more common 3-(trifluoromethyl)-1H-indazole (CAS 57631-05-7), which lacks the hydroxyl, removes this derivatization capability and drastically alters polarity, metabolic stability, and target-engagement potential, as reflected in computed logP differences of >1 log unit .

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-1H-indazol-6-ol Versus Structural Analogs


Lipophilicity Contrast: C6-OH Introduction Offsets CF3-Driven logP Increase

3-(Trifluoromethyl)-1H-indazol-6-ol has a computed logP (XLogP3) of 2.3 . In contrast, the non-hydroxylated analog 3-(trifluoromethyl)-1H-indazole exhibits a computed logP of 3.4 . This ~1.1 log unit difference demonstrates that the 6-OH group partially offsets the lipophilicity introduced by the 3-CF3 group, predicting significantly improved aqueous solubility and altered membrane partitioning relative to the parent scaffold.

Lipophilicity Physicochemical property Indazole building block

Topological Polar Surface Area: C6-OH Enables Differential Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 3-(trifluoromethyl)-1H-indazol-6-ol is 48.9 Ų . This is significantly larger than the TPSA of the parent 3-(trifluoromethyl)-1H-indazole, which is 28.7 Ų . The 20.2 Ų difference is primarily attributable to the 6-OH group, which adds a hydrogen-bond donor not present in the parent scaffold .

Polar surface area Hydrogen bonding Drug-likeness

Synthetic Handicap of N-Methylated Analog Limits Derivatization Options

The N1-methyl analog, 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol, is commercially available but the N1-methylation permanently blocks a site that in the unmethylated compound can be functionalized or exploited for interactions with biological targets . No quantitative synthesis cost or yield data were identified in the searchable literature for a direct head-to-head comparison, but the structural constraint is definitive: N1-methylation eliminates the possibility of N1-directed functionalization entirely, reducing the scaffold's versatility .

N-Methylation Synthetic accessibility Indazole scaffold

Regioisomeric Distinction: 3-CF3/6-OH Substitution Pattern Versus 6-CF3/3-OH

The regioisomer 6-(trifluoromethyl)-1H-indazol-3-ol (CAS 655-96-9) places the CF3 and OH groups on opposite sides of the indazole ring relative to the target compound . This produces fundamentally different pharmacophore geometry: the target compound presents the CF3 group adjacent to N2, whereas the regioisomer positions it distal to the pyrazole ring. No quantitative potency or selectivity data were identified for either compound in the literature; however, the geometric distinction implies divergent molecular recognition in target binding pockets. A 2021 review of indazole kinase inhibitors confirms that 3-substitution patterns have been extensively exploited in clinical kinase inhibitors, whereas 6-CF3 substitution patterns are less commonly associated with clinically validated scaffolds [1].

Regioisomer Pharmacophore geometry Indazole substitution pattern

Absence of the 6-OH Group Eliminates a Key Metabolic Soft Spot and Derivatization Anchor

The 6-OH group in 3-(trifluoromethyl)-1H-indazol-6-ol can serve as a site for Phase II conjugation (glucuronidation, sulfation), which may accelerate clearance in vivo but also provides a rational handle for pro-drug design or metabolic tuning [1]. The analog 3-(trifluoromethyl)-1H-indazole lacks this hydroxyl and thus cannot undergo direct Phase II conjugation at this position, which may confer greater metabolic stability but also eliminates a handle for pro-drug strategies and reduces aqueous solubility by ~10-fold as predicted by logP differences . No empirical microsomal stability data were identified in the searchable public domain for these specific compounds.

Metabolic stability Phase II metabolism Derivatization handle

Fluorine-Containing Indazole Class: 3-CF3 Group Contributes to Metabolic Stability and Target Binding

A 2016 review of fluorine-containing indazoles reports that the CF3 group at the 3-position of the indazole ring enhances metabolic stability against oxidative metabolism and can participate in favorable hydrophobic and electrostatic interactions with protein targets [1]. While this review does not provide compound-specific data for 3-(trifluoromethyl)-1H-indazol-6-ol, it establishes class-level evidence that 3-CF3-substituted indazoles generally exhibit improved metabolic half-life relative to non-fluorinated or mono-fluorinated analogs. The non-fluorinated analog 1H-indazol-6-ol (no CF3) lacks these fluorine-mediated benefits entirely.

Fluorine chemistry Metabolic stability Indazole bioisostere

Procurement-Relevant Application Scenarios for 3-(Trifluoromethyl)-1H-indazol-6-ol


Kinase Inhibitor Fragment Growing and Lead Optimization

Medicinal chemistry programs targeting the ATP-binding pocket of kinases can use 3-(trifluoromethyl)-1H-indazol-6-ol as a hinge-binding scaffold fragment. The 3-CF3 group occupies the hydrophobic back pocket, while the free 6-OH and N1–H positions provide synthetic vectors for growing the molecule toward selectivity pockets [1]. Compared to 3-(trifluoromethyl)-1H-indazole, the hydroxyl at C6 offers a 1.1 log unit reduction in lipophilicity (logP 2.3 vs 3.4) that helps maintain drug-likeness during lead optimization .

GPCR Ligand Synthesis via Phenolic Ether Derivatization

The 6-OH group serves as a nucleophilic handle for alkylation or Mitsunobu reactions to generate ether-linked pharmacophores, a common strategy in GPCR ligand design [1]. The N1–H position remains available for independent functionalization, enabling a two-dimensional SAR exploration that is unavailable with N-methylated analogs in which N1 is blocked .

Probe Molecule Development with Tunable Metabolic Clearance

For chemical biology applications requiring in vivo probe molecules, the 6-OH group provides a rational site for metabolic tuning. It can be left unsubstituted for rapid Phase II clearance in acute dosing studies, or capped as an ether or ester pro-drug to extend half-life [1]. The non-hydroxylated analog 3-(trifluoromethyl)-1H-indazole lacks this metabolic handle entirely .

Scaffold-Hopping Starting Point for Indole-to-Indazole Bioisostere Replacement

As a bioisostere of indole, the indazole core of 3-(trifluoromethyl)-1H-indazol-6-ol enables scaffold-hopping strategies in programs seeking to modulate lipophilicity and target selectivity while retaining the core pharmacophore geometry. The 3-CF3/6-OH substitution pattern maps onto the 3-substituted indole chemotype commonly found in serotonin and kinase drug discovery [1].

Quote Request

Request a Quote for 3-(trifluoromethyl)-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.